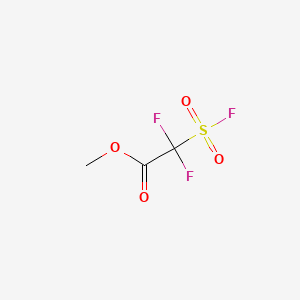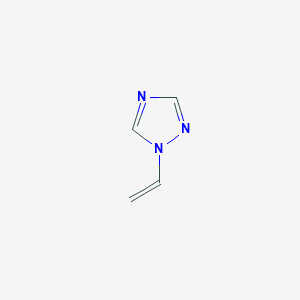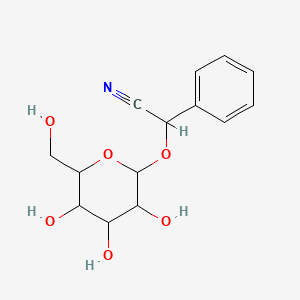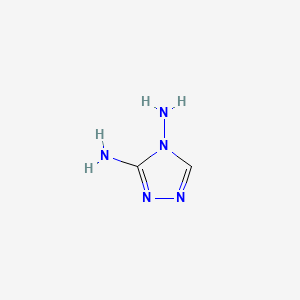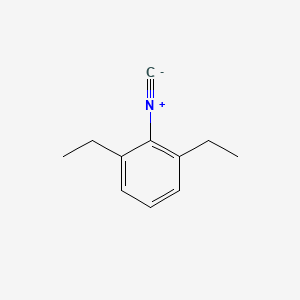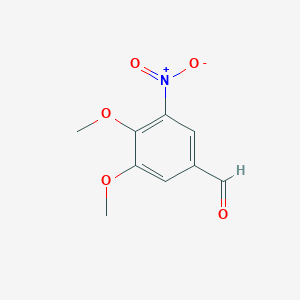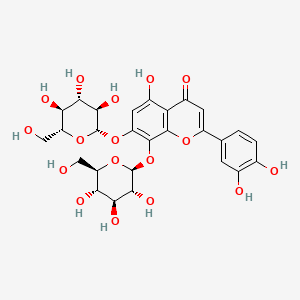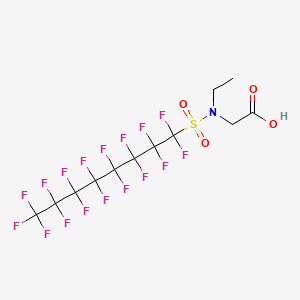
EtFOSAA
Vue d'ensemble
Description
L'acide 2-(N-éthylperfluorooctanesulfonamido)acétique est une substance perfluoroalkylée, connue pour sa structure chimique et ses propriétés uniques. Ce composé se caractérise par la présence d'une chaîne perfluorooctane, qui lui confère des propriétés hydrophobes et lipophobes significatives. Il a été identifié comme un contaminant dans divers échantillons environnementaux, y compris les eaux usées .
Applications De Recherche Scientifique
2-(N-Ethylperfluorooctanesulfonamido)acetic acid has several scientific research applications:
Environmental Studies: It is used as a marker for studying the contamination and persistence of perfluoroalkyl substances in the environment.
Toxicology: Research on its effects on human health, particularly its impact on thyroid hormone levels and reproductive outcomes.
Analytical Chemistry: Employed as a reference material in the quantification and analysis of perfluoroalkyl substances in various matrices.
Industrial Applications: Utilized in the production of surfactants, adhesives, and other specialty chemicals.
Mécanisme D'action
Target of Action
EtFOSAA, also known as N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine, primarily targets the mitochondria . The mitochondria play a crucial role in cellular energy production, and disruption of their function can lead to significant cellular dysfunction .
Mode of Action
This compound interacts with its mitochondrial targets by inducing the mitochondrial permeability transition (MPT) . This process involves the opening of pores in the mitochondrial membrane, which can disrupt the normal functioning of the mitochondria . The induction of MPT by this compound leads to mitochondrial swelling, the release of cytochrome c, inhibition of uncoupled mitochondrial respiration, and reactive oxygen species (ROS) generation . All these effects are inhibited by cyclosporin-A, a known inhibitor of MPT .
Biochemical Pathways
The induction of MPT by this compound disrupts mitochondrial bioenergetics . This disruption can occur through three distinct mechanisms: protonophoric uncoupling of mitochondrial respiration, induction of the MPT, or a nonselective increase in membrane permeability . The sequence of events is initiated by the induction of the MPT, which causes the release of cytochrome c as well as other cofactors leading to inhibition of respiration and ROS generation .
Pharmacokinetics
It is known that this compound can be detected in the roots of various plant species This suggests that this compound can be absorbed and distributed within these organisms
Result of Action
The action of this compound results in mitochondrial dysfunction, which is compounded by the ensuing oxidative injury . This can lead to significant cellular dysfunction and potentially cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of this compound in the roots of various plant species suggests that it can be taken up from the soil . Furthermore, the degradation rate of this compound in the plant microcosm varies, being higher in the presence of plants compared to without plants . This suggests that the presence of plants and possibly other environmental factors can influence the stability and action of this compound.
Analyse Biochimique
Biochemical Properties
N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and electrostatic interactions. The compound’s fluorinated tail allows it to interact with hydrophobic regions of proteins and enzymes, potentially altering their conformation and activity. For example, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can interact with membrane-bound enzymes, affecting their function and stability .
Cellular Effects
N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s surfactant properties enable it to disrupt cell membranes, leading to changes in membrane fluidity and permeability. This disruption can impact cell signaling pathways by altering the localization and function of membrane-bound receptors and enzymes. Additionally, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine is known for its high chemical stability, which allows it to persist in the environment and biological systems for extended periods. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biochemical properties. Long-term exposure to N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can result in cumulative effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. In animal studies, threshold effects have been observed, where a specific dosage level triggers noticeable biochemical and cellular changes. Additionally, high doses of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s bioavailability, distribution, and elimination from the body. N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can also affect metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence the compound’s localization and accumulation in specific tissues and organs. N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine’s distribution within the body can affect its overall biochemical and cellular effects .
Subcellular Localization
The subcellular localization of N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine can localize to the endoplasmic reticulum, mitochondria, or lysosomes, where it can interact with specific enzymes and proteins. These interactions can influence the compound’s biochemical properties and cellular effects .
Méthodes De Préparation
Les conditions de réaction nécessitent souvent l'utilisation de solvants organiques et de températures contrôlées pour garantir le rendement souhaité du produit . Les méthodes de production industrielle peuvent impliquer des réacteurs à grande échelle et des procédés en flux continu pour optimiser l'efficacité et la production.
Analyse Des Réactions Chimiques
L'acide 2-(N-éthylperfluorooctanesulfonamido)acétique subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés d'acide sulfonique.
Réduction : Les réactions de réduction peuvent donner des dérivés amines.
Substitution : Le groupe sulfonamide peut subir des réactions de substitution nucléophile, souvent en utilisant des réactifs comme l'hydroxyde de sodium ou le carbonate de potassium.
4. Applications de la recherche scientifique
L'acide 2-(N-éthylperfluorooctanesulfonamido)acétique a plusieurs applications de recherche scientifique :
Études environnementales : Il est utilisé comme marqueur pour étudier la contamination et la persistance des substances perfluoroalkylées dans l'environnement.
Chimie analytique : Utilisé comme matériau de référence dans la quantification et l'analyse des substances perfluoroalkylées dans diverses matrices.
Applications industrielles : Utilisé dans la production de tensioactifs, d'adhésifs et d'autres produits chimiques de spécialité.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-(N-éthylperfluorooctanesulfonamido)acétique implique son interaction avec les molécules biologiques, entraînant des modifications des processus cellulaires. Il a été associé à une diminution des taux plasmatiques de thyroxine libre maternelle et fœtale, ce qui indique ses effets perturbateurs endocriniens potentiels . Le composé peut interagir avec les récepteurs d'hormones thyroïdiennes et les protéines de transport, perturbant l'équilibre hormonal normal.
Comparaison Avec Des Composés Similaires
L'acide 2-(N-éthylperfluorooctanesulfonamido)acétique est unique en raison de sa chaîne perfluorooctane spécifique et de son groupe éthylsulfonamido. Les composés similaires comprennent :
Acide perfluorooctanesulfonique (PFOS) : Manque le groupe éthyle et la fraction glycine.
Acide perfluorooctanoïque (PFOA) : Contient un groupe acide carboxylique au lieu du groupe sulfonamido.
N-éthylperfluorooctanesulfonamide (N-EtFOSE) : Structure similaire mais sans la fraction acide acétique.
Ces composés partagent certaines propriétés chimiques mais diffèrent par leurs applications spécifiques et leurs effets biologiques.
Propriétés
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F17NO4S/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-3H2,1H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRXVVGETMYFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2N(C2H5)CH2COOH, C12H8F17NO4S | |
| Record name | EtFOSAA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062760 | |
| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2991-50-6 | |
| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2991-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002991506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(N-Ethylperfluorooctanesulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(N-ETHYLPERFLUOROOCTANESULFONAMIDO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT4R503EPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main environmental concerns regarding EtFOSAA?
A: this compound is an environmentally persistent chemical, meaning it doesn't easily break down in the environment. [, , , , ]. This persistence allows it to accumulate in various environmental compartments, including water, sediment, and biota [, , ]. Furthermore, this compound can transform into other persistent chemicals, like PFOS, posing additional environmental risks [, , , ].
Q2: Has this compound been found in the environment?
A: Yes, this compound has been detected in various environmental matrices, including sediments, sludge, surface water, and even tap water from different countries [, , , , ]. Its presence in these diverse environments highlights its widespread distribution and potential for ecological impact.
Q3: Is there evidence of this compound accumulating in living organisms?
A: Yes, this compound can bioaccumulate in aquatic organisms, as demonstrated by studies on the oligochaete Lumbriculus variegatus []. This bioaccumulation potential raises concerns about the transfer and potential magnification of this compound throughout the food web.
Q4: How is this compound typically measured in environmental and biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common technique for analyzing this compound in various matrices, including serum, plasma, water, and sediment [, , , ]. This highly sensitive and selective method allows for the quantification of this compound even at trace levels.
Q5: Are there analytical methods to assess the total burden of this compound precursors?
A: Yes, the total oxidizable precursor (TOP) assay, often modified for improved accuracy, is used to estimate the total amount of PFAS precursors, including this compound, in a sample [, ]. This assay involves oxidizing the precursors to perfluoroalkyl carboxylic acids (PFCAs), which can be readily measured, providing valuable information about the potential PFAS load.
Q6: Can analytical methods differentiate between different PFAS precursors, including this compound?
A: Yes, advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS) can differentiate between various PFAS precursors, including this compound, based on their unique fragmentation patterns and retention times [, ].
Q7: What is known about the biotransformation of this compound?
A: Studies have shown that this compound can be biotransformed into PFOS and other PFOS precursors, such as PFOSA [, ]. This biotransformation process can occur in various organisms, including bacteria and rats, highlighting the potential for this compound to contribute to the overall PFOS burden in the environment and living organisms.
Q8: How does the structure of this compound relate to its environmental persistence and bioaccumulation potential?
A: The perfluorinated alkyl chain in this compound, with its strong carbon-fluorine bonds, contributes significantly to its resistance to degradation [, , , ]. This structural feature makes it challenging for natural degradation processes to break down this compound effectively, leading to its persistence in the environment. Furthermore, the hydrophobic nature of the perfluorinated chain enhances its affinity for organic matter in sediments and biota, promoting its bioaccumulation potential [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)
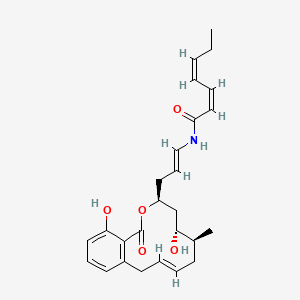
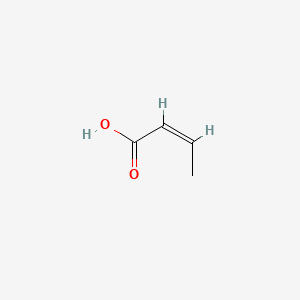
![6-imino-N,13-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1205238.png)
![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)


